Benzaldehyde, 3-(cyclopentyloxy)-4-nitro-
Overview
Description
Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- is an organic compound characterized by the presence of a benzaldehyde core substituted with a cyclopentyloxy group at the 3-position and a nitro group at the 4-position
Mechanism of Action
Target of Action
Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- primarily targets cellular antioxidation systems . It disrupts these systems, which is an effective method for controlling fungal pathogens . The compound has been shown to have potent antifungal activity . It also acts as a behaviorally active component in brewer’s yeast protein powder, attracting Bactrocera dorsalis through olfaction .
Mode of Action
The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of the compound . The antifungal activity of the compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The compound affects the oxidative stress-response pathway . It disrupts cellular antioxidation, which is a key component of this pathway . The compound’s action on this pathway can increase the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
Pharmacokinetics
It is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine .
Result of Action
The result of the compound’s action is the effective inhibition of fungal growth . It achieves this by disrupting the antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . The compound can also function as a chemosensitizing agent, enhancing the efficacy of conventional antifungal agents .
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the attractiveness of benzaldehyde, a component of the compound, to Bactrocera dorsalis was found to be most effective when the adults had been starved from dusk until the following morning . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the time of day and the feeding status of the target organisms .
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- over time in laboratory settings
Dosage Effects in Animal Models
The effects of Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- at different dosages in animal models have not been extensively studied
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- typically involves the introduction of the cyclopentyloxy and nitro groups onto the benzaldehyde core. One common method is the nitration of 3-(cyclopentyloxy)benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 4-position.
Industrial Production Methods
Industrial production of Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 3-(cyclopentyloxy)-4-nitrobenzoic acid.
Reduction: 3-(cyclopentyloxy)-4-aminobenzaldehyde.
Substitution: Various halogenated or sulfonated derivatives depending on the substituent introduced.
Scientific Research Applications
Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound with a simpler structure, lacking the cyclopentyloxy and nitro groups.
3-(Cyclopentyloxy)benzaldehyde: Similar structure but without the nitro group.
4-Nitrobenzaldehyde: Similar structure but without the cyclopentyloxy group.
Uniqueness
Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- is unique due to the presence of both the cyclopentyloxy and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-cyclopentyloxy-4-nitrobenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-8-9-5-6-11(13(15)16)12(7-9)17-10-3-1-2-4-10/h5-8,10H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYZREOCKUKFCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567593 | |
Record name | 3-(Cyclopentyloxy)-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133332-19-1 | |
Record name | 3-(Cyclopentyloxy)-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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